molecular formula C12H12N2O4 B2465340 N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide CAS No. 701223-32-7

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide

Cat. No.: B2465340
CAS No.: 701223-32-7
M. Wt: 248.238
InChI Key: PYHVSGASBDMPRP-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and a cyclopropyloxalamide group, which adds to its structural uniqueness.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a cyclopropylamine derivative. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, under inert atmospheres and elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylacetamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylacetamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-propylacetamide

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cyclopropyloxalamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to target proteins compared to its analogs .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11(13-7-1-2-7)12(16)14-8-3-4-9-10(5-8)18-6-17-9/h3-5,7H,1-2,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHVSGASBDMPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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